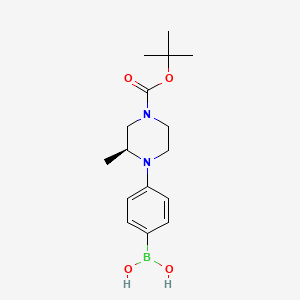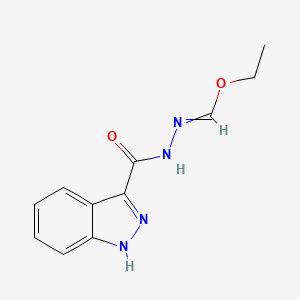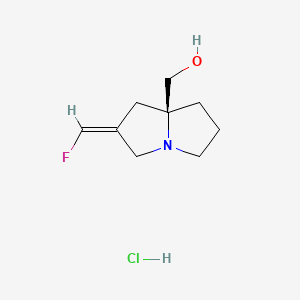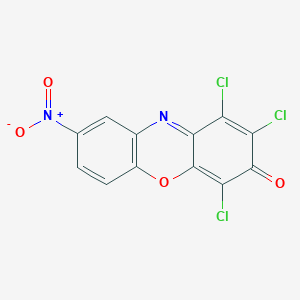
1,2,4-Trichloro-8-nitrophenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is a compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has been studied for its potential use in second-harmonic generation materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one typically involves the condensation of 2-amino-5-nitrophenol with chloranil. The process begins with the formation of 1,2,4-trichloro-7-nitro-3H-phenoxazin-3-one, which is then reduced to the amine form using sodium dithionite in aqueous solution . The resulting compound is acetylated with acetic anhydride to form 7-acetamido-1,2,4-trichloro-3H-phenoxazin-3-one, which is then reacted with 2-amino-5-nitrophenol in DMF with sodium acetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,2,4-Trichloro-8-nitro-phenoxazin-3-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trichloro-8-nitro-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Applications De Recherche Scientifique
1,2,4-Trichloro-8-nitro-phenoxazin-3-one has several scientific research applications, including:
Material Science: Used in the development of second-harmonic generation materials.
Organic Electronics:
Dye-Sensitized Solar Cells: Acts as a sensitizer in dye-sensitized solar cells.
Chemotherapy: Phenoxazine derivatives, including this compound, have shown potential in chemotherapy due to their biological activity.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in applications like photoredox catalysis and chemotherapy, where the generation of ROS can lead to cell damage and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Another related compound with significant pharmacological properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
32624-06-9 |
|---|---|
Formule moléculaire |
C12H3Cl3N2O4 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-8-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-3-4(17(19)20)1-2-6(5)21-12/h1-3H |
Clé InChI |
JJWBORSJJGVQCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
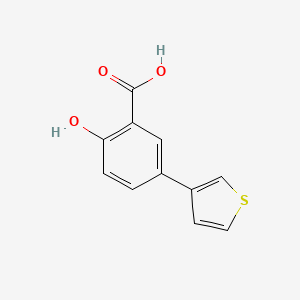
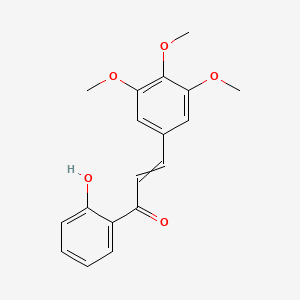
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

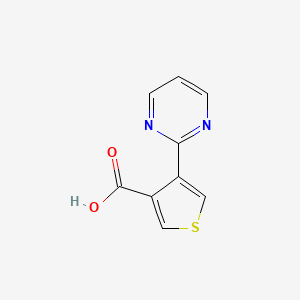
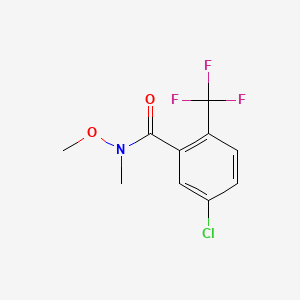
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)

